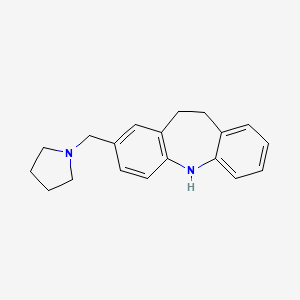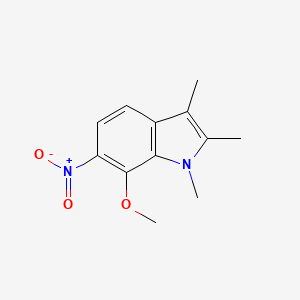
2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a chloro group, a dimethylaminoethyl side chain, and a phenyl group attached to a dibenzo(b,e)(1,4)diazepine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo(b,e)(1,4)diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminoethyl side chain: This step involves the alkylation of the dibenzo(b,e)(1,4)diazepine core with a dimethylaminoethyl halide under basic conditions.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted dibenzodiazepines.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine: shares structural similarities with other dibenzodiazepines, such as clozapine and olanzapine.
Thiazoles: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Imidazoles: Known for their broad range of chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and pharmacological properties. Its combination of a chloro group, dimethylaminoethyl side chain, and phenyl group attached to a dibenzodiazepine core makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
32047-66-8 |
|---|---|
Fórmula molecular |
C23H22ClN3 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-(8-chloro-6-phenylbenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H22ClN3/c1-26(2)14-15-27-21-13-12-18(24)16-19(21)23(17-8-4-3-5-9-17)25-20-10-6-7-11-22(20)27/h3-13,16H,14-15H2,1-2H3 |
Clave InChI |
SNUOZYUMIBOGNS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C2=C(C=C(C=C2)Cl)C(=NC3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


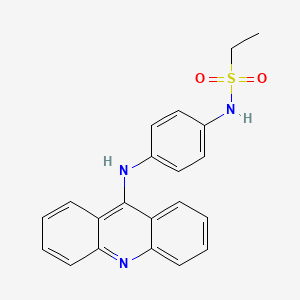
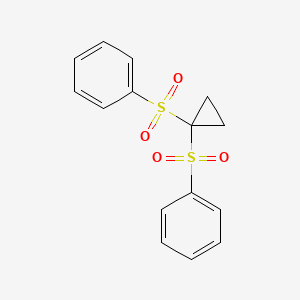
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
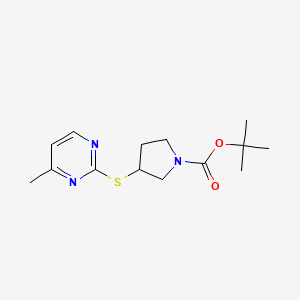
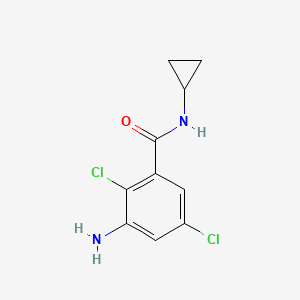
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
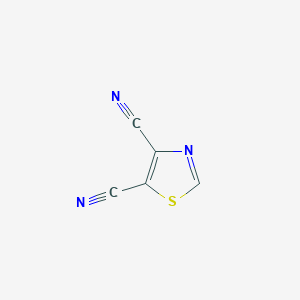
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
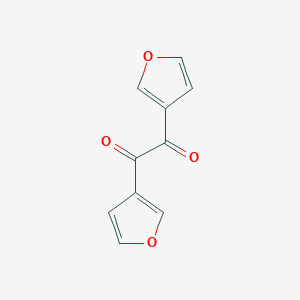

![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
